N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique azetidine ring structure and the presence of a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride and appropriate base catalysts.
Methoxypropan-2-yl Group Addition: The methoxypropan-2-yl group is typically introduced through alkylation reactions using methoxypropanol and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution, often under basic or acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted azetidine or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(1-methoxypropan-2-yl)-1-(furan-2-carbonyl)azetidine-3-carboxamide: Similar structure but with a furan moiety instead of a thiophene moiety.
Uniqueness
N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to its specific combination of an azetidine ring and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(8-18-2)14-12(16)10-6-15(7-10)13(17)11-4-3-5-19-11/h3-5,9-10H,6-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYCTRBSBNQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CN(C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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